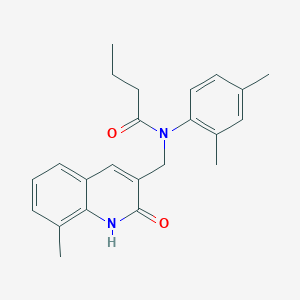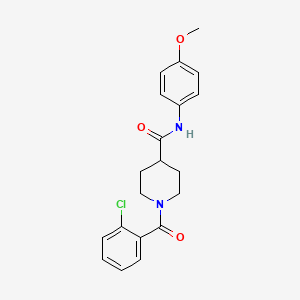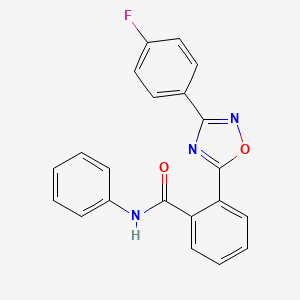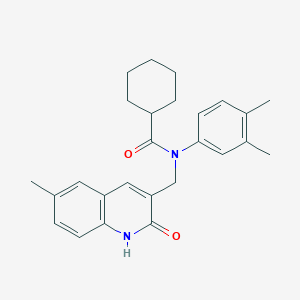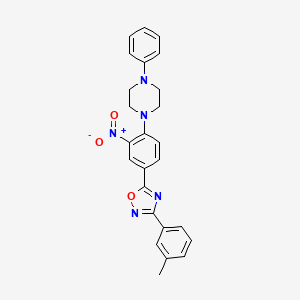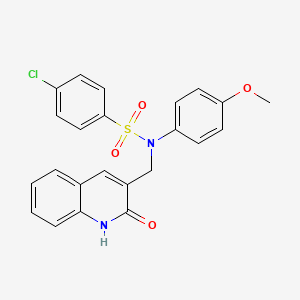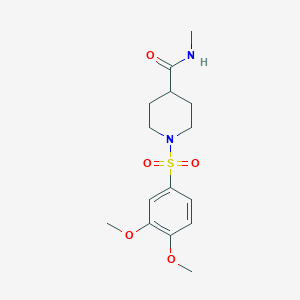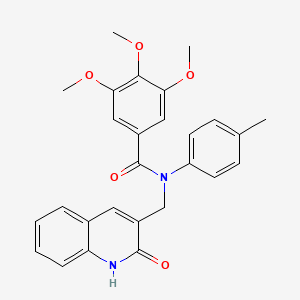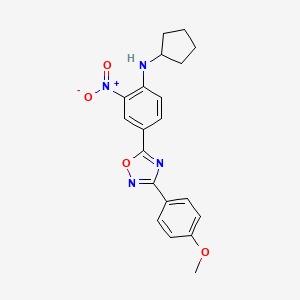
2-nitro-N-propyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-nitro-N-propyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline, also known as PPO-NPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been shown to have a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In
科学研究应用
2-nitro-N-propyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline has been studied extensively for its potential applications in scientific research. One of the most promising areas of research for this compound is in the field of cancer therapy. Studies have shown that this compound has potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. This activity is thought to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its potential as a cancer therapy, this compound has also been studied for its antimicrobial properties. Studies have shown that this compound has activity against a range of bacteria, including both gram-positive and gram-negative strains. This activity is thought to be due to the compound's ability to disrupt bacterial cell membranes.
作用机制
The mechanism of action of 2-nitro-N-propyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood, but studies have suggested that the compound may act through multiple pathways. One proposed mechanism is that this compound induces apoptosis in cancer cells by activating the caspase pathway. Another proposed mechanism is that the compound disrupts bacterial cell membranes by binding to lipopolysaccharides and phospholipids.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and antimicrobial activities, studies have shown that this compound has anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of 2-nitro-N-propyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline for lab experiments is its high potency and specificity. The compound has been shown to have potent activity against cancer cells and bacteria, while having minimal toxicity to normal cells. This makes it an attractive candidate for further research in these areas.
However, one limitation of this compound is its solubility in aqueous solutions. The compound is highly hydrophobic, which can make it difficult to work with in certain experimental settings. Additionally, the synthesis of this compound can be time-consuming and requires specialized equipment, which may limit its accessibility to some researchers.
未来方向
There are numerous future directions for research on 2-nitro-N-propyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline. One area of interest is in the development of this compound derivatives with improved solubility and bioavailability. These derivatives may have enhanced activity against cancer cells and bacteria, and may be more suitable for use in clinical settings.
Another area of future research is in the elucidation of the compound's mechanism of action. A better understanding of how this compound interacts with cancer cells and bacteria may lead to the development of more effective therapies.
Finally, further studies are needed to explore the potential applications of this compound in other areas of research, such as neurodegenerative diseases and cardiovascular diseases. Overall, the potential applications of this compound in scientific research are vast, and further investigation is needed to fully explore its potential.
合成方法
The synthesis of 2-nitro-N-propyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 2-nitroaniline with propyl bromide, followed by the addition of 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-amine. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been well-established in the literature, and has been used in numerous studies to produce this compound for research purposes.
属性
IUPAC Name |
2-nitro-N-propyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-2-8-17-12-7-6-11(10-14(12)21(22)23)16-19-15(20-24-16)13-5-3-4-9-18-13/h3-7,9-10,17H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCOFOOIJVSWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

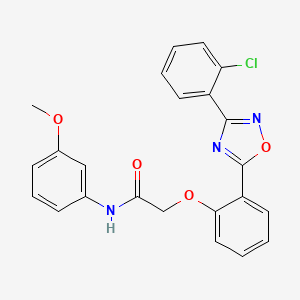
![N-({N'-[(Z)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B7701491.png)
![(Z)-N'-(3-(allyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7701498.png)
